Structural Inversion of Gly-Gln Sequence Relative to the Z-Gln-Gly Transglutaminase Standard
Z-Gly-Gln-OH possesses the inverted Gly-Gln dipeptide sequence relative to the established TGase substrate Z-Gln-Gly. The TGase active site requires the glutamine residue to occupy the N-terminal position for acyl-enzyme intermediate formation [1]. Three-dimensional docking simulations with Z-Gln-Gly demonstrate that the substrate is stretched along the MTG active site cleft with hydrophobic and aromatic residues interacting directly with the N-terminal glutamine [2]. Sequence inversion in Z-Gly-Gln-OH positions the glutamine at the C-terminus, precluding this specific enzyme recognition mode [3].
| Evidence Dimension | TGase active site recognition |
|---|---|
| Target Compound Data | Z-Gly-Gln-OH (Gly at N-terminus, Gln at C-terminus) |
| Comparator Or Baseline | Z-Gln-Gly (Gln at N-terminus, Gly at C-terminus) |
| Quantified Difference | Sequence inversion; no detectable TGase donor activity reported for Z-Gly-Gln-OH |
| Conditions | Microbial transglutaminase (MTG) from Streptomyces mobaraensis, molecular docking simulation |
Why This Matters
Users requiring a TGase donor substrate must select Z-Gln-Gly, not Z-Gly-Gln-OH, to avoid invalid assay results.
- [1] Case, A., & Stein, R. L. (2003). Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates. Biochemistry, 42(31), 9466–9481. View Source
- [2] Tagami, U., Shimba, N., Nakamura, M., Yokoyama, K., Suzuki, E., & Hirokawa, T. (2009). Substrate specificity of microbial transglutaminase as revealed by three-dimensional docking simulation and mutagenesis. Protein Engineering, Design & Selection, 22(12), 747–752. View Source
- [3] Ohtsuka, T., Sawa, A., Kawabata, R., Nio, N., & Motoki, M. (2000). Substrate specificities of microbial transglutaminase for primary amines. Journal of Agricultural and Food Chemistry, 48(12), 6230–6233. View Source
